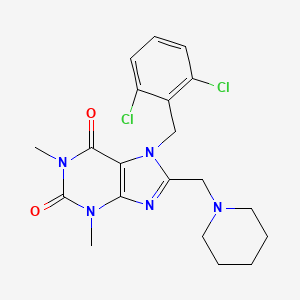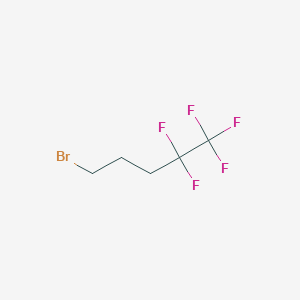
5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound.Molecular Structure Analysis
This would involve discussing the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would involve discussing the reactions the compound can undergo, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve discussing properties like the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Computational and Pharmacological Potential
The research work conducted by Faheem (2018) explored the computational and pharmacological potential of novel derivatives including oxadiazole and pyrazole compounds. These derivatives were investigated for their binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The study highlighted their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. One compound demonstrated moderate inhibitory effects across all assays, suggesting its versatility in drug development and research applications (Faheem, 2018).
Antibacterial Activity
A series of novel oxadiazole derivatives were synthesized and their chemical structures characterized by Rai et al. (2009). These compounds were evaluated for antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Notably, one derivative exhibited significant antibacterial activity, showcasing the compound's potential in addressing microbial resistance and infection control (Rai et al., 2009).
Antimicrobial and Antitubercular Agents
Research by Shingare et al. (2022) focused on benzene sulfonamide pyrazole oxadiazole derivatives for their antimicrobial and antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) were conducted to understand the inhibition potential. Certain compounds showed good activity against bacterial strains and M. tuberculosis, indicating their application in developing treatments for tuberculosis and bacterial infections (Shingare et al., 2022).
Antitumor Activities
A study by Jin (2014) designed and synthesized novel pyrazole derivatives containing the 1,3,4-oxadiazole moiety from 4-methoxyacetophenone. These compounds were evaluated for their in vitro anti-tumor activities using the MTT method. One particular derivative exhibited promising inhibition activities against Hep G2 cells, suggesting potential applications in cancer research and therapy (Jin, 2014).
Synthesis and Properties
Fedotov et al. (2022) explored the synthesis and properties of compounds involving pyrazole and triazolo[3,4-b][1,3,4]thiadiazoles. Their research aimed at evaluating the conditions for obtaining these compounds and investigating their biological potential. The synthesis conditions were optimized, and the structures of the compounds confirmed, indicating the scope for further exploration in chemical and pharmaceutical applications (Fedotov et al., 2022).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity or flammability, and appropriate safety precautions.
Future Directions
This would involve discussing potential areas for future research involving the compound, such as new synthetic methods or applications.
Please consult with a professional chemist or a reliable source for accurate and detailed information. It’s important to handle all chemicals safely and responsibly.
properties
CAS RN |
1187360-68-4 |
|---|---|
Product Name |
5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole |
Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.39 |
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O2/c1-3-25-16-9-7-14(8-10-16)17-12-18(23-22-17)20-21-19(24-26-20)15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3,(H,22,23) |
InChI Key |
FQJXRJSXNABUSE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC(=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



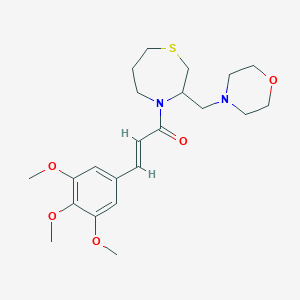
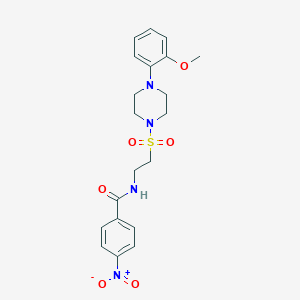
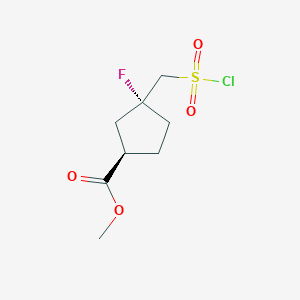
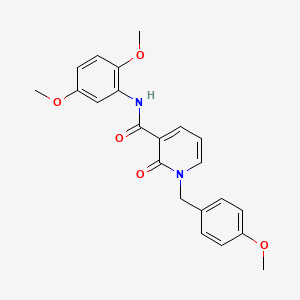
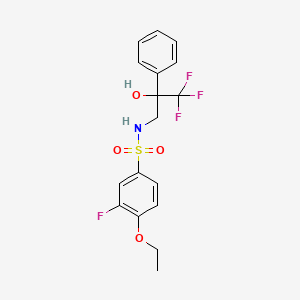
![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)
![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834689.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)
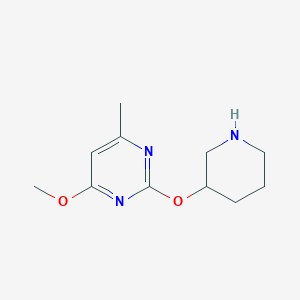
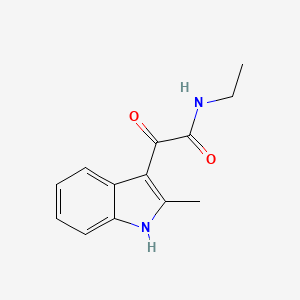
![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2834698.png)
